1-Methyl-3-(trifluoromethyl)-5-{[3-(trifluoromethyl)phenyl]sulfonyl}-1H-pyrazole-4-carbonitrile is a complex chemical compound notable for its unique structure and potential applications in various fields, particularly in pharmaceuticals and agrochemicals. This compound is classified as a pyrazole derivative, characterized by the presence of trifluoromethyl and sulfonyl groups, which enhance its reactivity and biological activity.
The synthesis of 1-methyl-3-(trifluoromethyl)-5-{[3-(trifluoromethyl)phenyl]sulfonyl}-1H-pyrazole-4-carbonitrile typically involves several steps:
The synthesis can be optimized using various methodologies such as microwave-assisted synthesis or traditional reflux techniques to improve yield and selectivity . For instance, one method reported an 86.5% yield with high selectivity for specific isomers when using acetic acid as a solvent at controlled temperatures .
The molecular formula of 1-methyl-3-(trifluoromethyl)-5-{[3-(trifluoromethyl)phenyl]sulfonyl}-1H-pyrazole-4-carbonitrile is C18H12F6N4O2S. The structure features:
The InChI key for this compound is BEPYJVLMEOQVRH-UHFFFAOYSA-N, which provides a standardized representation of its molecular structure. The canonical SMILES notation is CN1C(=C(C(=N1)C#N)SC2=CC=CC(=C2)C(F)(F)F), allowing for easy identification in chemical databases.
The compound can participate in various chemical reactions due to its functional groups:
Reactions involving this compound are typically characterized by their regioselectivity and reactivity influenced by the electron-withdrawing trifluoromethyl groups, which enhance electrophilic character on adjacent sites on the aromatic ring .
The mechanism by which 1-methyl-3-(trifluoromethyl)-5-{[3-(trifluoromethyl)phenyl]sulfonyl}-1H-pyrazole-4-carbonitrile exerts its biological effects often involves interaction with specific enzymes or receptors within target organisms.
Studies have shown that compounds with similar structures exhibit significant biological activity, suggesting potential applications in drug development targeting various diseases .
Relevant data regarding specific physical constants were not disclosed in the search results but are essential for practical applications in laboratory settings.
1-Methyl-3-(trifluoromethyl)-5-{[3-(trifluoromethyl)phenyl]sulfonyl}-1H-pyrazole-4-carbonitrile has potential applications in:
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2